Product packaging for Pifithrin-alpha(Cat. No.:CAS No. 63208-82-2)

Pifithrin-alpha

Cat. No.: B1677870
CAS No.: 63208-82-2
M. Wt: 367.3 g/mol
InChI Key: HAGVCKULCLQGRF-UHFFFAOYSA-N
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Description

Historical Context and Initial Characterization of Pifithrin-alpha

This compound was identified in an in vitro screen designed to find agents that could block doxorubicin-induced, p53-dependent gene expression aacrjournals.org. It was initially characterized as a small-molecule inhibitor of p53 aacrjournals.org. Early research reported its ability to inhibit several p53-dependent processes in vitro, including UV-induced p53-dependent gene expression and the expression of proteins like cyclin G, p21, and MDM-2 aacrjournals.org. Furthermore, PFT-α at a concentration of 10 μmol/L was shown to protect murine C8 cells from the cytotoxic effects of certain anticancer drugs aacrjournals.org.

This compound as a Modulator of Cellular Pathways

This compound primarily functions by inhibiting the transcriptional activity of p53, thereby reducing its capacity to induce cell cycle arrest and apoptosis in response to DNA damage ontosight.ai. This mechanism can be advantageous in situations where transient suppression of p53 is desired, such as protecting normal tissues from the adverse effects of chemotherapy and radiation therapy ontosight.ai. However, the critical role of p53 in preventing tumor development necessitates careful consideration of PFT-α's use ontosight.ai.

Beyond its well-established interaction with p53, this compound has also been identified as a potent agonist of the aryl hydrocarbon receptor (AhR) selleckchem.comtargetmol.comglpbio.com. The AhR is a ligand-activated transcription factor involved in various biological processes, including the metabolism of xenobiotics and immune responses targetmol.com. Studies suggest that the activation of AhR might be attributed to the cyclic derivative of PFT-α, Pifithrin-beta, rather than PFT-α itself targetmol.com.

This compound has been shown to influence other cellular pathways as well. It can suppress heat shock and glucocorticoid receptor signaling, although it appears to have no effect on nuclear factor-kappaB signaling selleckchem.com. At a concentration of 10 μM, PFT-α has been reported to reduce the activation of heat shock transcription factor (HSF1), increasing cell sensitivity to heat selleckchem.com. It can also reduce the activation of the glucocorticoid receptor and protect mouse thymocytes from apoptotic death selleckchem.com.

Research indicates that PFT-α can also exhibit p53-independent effects, including the suppression of apoptosis and oxidative stress, potentially involving the inhibition of caspase 3 and 9 activation or the activation of the aryl hydrocarbon receptor (AHR)/Nrf2 axis researchgate.net.

Structural Analogs and Derivatives of this compound

This compound is known to undergo intramolecular cyclization under physiological conditions, leading to the formation of a tricyclic derivative acs.org. This spontaneous conversion significantly alters the structural and physicochemical properties of the compound acs.org. The study of structural analogs and derivatives has aimed to improve stability, activity, and solubility.

Cyclic this compound, also referred to as Pifithrin-beta, is a cell-permeable and reversible inhibitor of p53-mediated apoptosis and p53-dependent gene transcription targetmol.comstemcell.comstemcell.com. It is considered a more stable and less cytotoxic analog compared to the non-cyclic form of this compound, which undergoes rapid cyclization under normal cell culture conditions stemcell.com.

Cyclic this compound has been reported to activate the aryl hydrocarbon receptor targetmol.comstemcell.comstemcell.com. It has shown biological activity in preventing dexamethasone-induced cell death in murine thymocytes with an EC50 of 2.01 μM . Cyclic this compound can also sensitize p53-deficient tumors to radiotherapy and chemotherapy and increase apoptosis in target cells when used in combination with antimicrotubule agents .

Data Table: Biological Activity of Cyclic this compound

ActivityCell TypeEC50 (μM)Reference
Prevention of dexamethasone-induced cell deathMurine thymocytes2.01

Research has explored oxygen analogs of this compound with the goal of improving stability and activity nih.gov. While the provided search results mention an oxygen analog in the context of comparing PFT-α and PFT-μ nih.gov, detailed information specifically on a this compound oxygen analog with improved stability and activity based on the provided outline point was not extensively available in the search results. The outline point suggests such an analog exists and has these properties, but the search results primarily focused on the cyclic form and the p-nitro derivative when discussing improved properties.

p-nitro-Pifithrin-alpha is a cell-permeable analog of this compound caymanchem.comglpbio.commedchemexpress.com. It is described as a potent p53 inhibitor glpbio.commedchemexpress.com. This analog blocks p53-mediated expression of p21/WAF1 and apoptosis in cortical neurons with approximately ten-fold greater potency than this compound caymanchem.com. At a concentration of 10 μM, p-nitro-Pifithrin-alpha has been shown to suppress p53-mediated TGF-β1 expression in human proximal tubular cells caymanchem.comglpbio.com.

p-nitro-Pifithrin-alpha is slowly converted into a more potent cyclized form, p-nitro cyclic this compound, when incubated in biological media, with a reported half-life of 8 hours caymanchem.comglpbio.com. Studies in a mouse model of non-alcoholic fatty liver disease have indicated that p-nitro-Pifithrin-alpha attenuated steatosis and liver injury in mice fed a high-fat diet caymanchem.comglpbio.commedchemexpress.com.

Data Table: Comparison of p-nitro-Pifithrin-alpha and this compound Potency

CompoundEffect on Cortical Neurons Exposed to EtoposideRelative Potency vs. This compoundReference
This compoundProtects cortical neurons1x caymanchem.commedchemexpress.com
p-nitro-Pifithrin-alphaMore active in protecting cortical neurons~10x caymanchem.commedchemexpress.com

Pifithrin-beta is a condensation product of this compound, formed via intramolecular cyclization acs.orgresearchgate.net. It is also known as Cyclic this compound targetmol.comstemcell.comstemcell.com. Pifithrin-beta is a reversible inhibitor of p53-dependent transcriptional activation and apoptosis targetmol.com. It has been shown to protect against neuronal death in models of stroke and neurodegenerative disorders targetmol.com. Pifithrin-beta is active in vivo and has been reported to protect mice from the side-effects of certain therapies associated with p53 induction targetmol.com. It can also suppress the self-renewal of embryonic stem cells targetmol.com.

Notably, Pifithrin-beta is an agonist of the aryl hydrocarbon receptor (AhR) targetmol.combiocrick.comresearchgate.net. It causes the upregulation of the AhR target gene CYP1A1 with an EC50 of 1.1 μM targetmol.com. Research suggests that the cyclic structure of Pifithrin-beta allows it to adopt a conformation similar to prototypical AhR ligands, unlike the non-planar conformation of this compound targetmol.com. This structural difference is believed to be responsible for the AhR activation observed with Pifithrin-beta targetmol.com.

Data Table: Biological Activity of Pifithrin-beta

ActivityTarget/EffectEC50 (μM)Reference
Inhibition of p53p53-dependent transcriptional activation/apoptosis23 targetmol.com
Aryl Hydrocarbon Receptor (AhR) activationUpregulation of CYP1A1 gene1.1 targetmol.com

1.3.5. Pifithrin-mu: Distinct Mechanism of Action as an HSP70 and Autophagy Inhibitor

Pifithrin-mu (PFT-μ), also known as 2-phenylethynesulfonamide (PES), is a small molecule that has been identified as a potent and selective inhibitor of heat shock protein 70 (HSP70) mdpi.com. While initially recognized for its ability to inhibit p53 binding to mitochondria, Pifithrin-mu's distinct mechanism involves selective interaction with HSP70 and the subsequent inhibition of its functions aacrjournals.org. This interaction primarily occurs with the C-terminal substrate-binding domain of HSP70, disrupting the association between HSP70 and its cofactors and client proteins mdpi.comnih.gov.

Research indicates that Pifithrin-mu significantly impacts cellular processes by impairing the autophagy-lysosomal system mdpi.comfrontiersin.org. This impairment leads to the inhibition of the later stages of the autophagic pathway aacrjournals.org. HSP70 has been shown to localize to lysosomal membranes in cancer cells and is thought to promote cell survival by inhibiting lysosomal membrane permeabilization aacrjournals.orgoup.com. By binding to HSP70, Pifithrin-mu may inhibit this stabilizing effect, potentially leading to increased cell death aacrjournals.org.

Studies have demonstrated that Pifithrin-mu can induce altered autophagy, contributing to its biological effects aacrjournals.org. This inhibition of the autophagy-lysosomal system also appears to play a role in the decreased degradation of IκBα, subsequently inhibiting the NF-κB pathway aacrjournals.org.

Detailed research findings highlight the impact of Pifithrin-mu on cancer cells. For instance, studies in pancreatic cancer cells showed that Pifithrin-mu decreased cell viability and colony-forming ability, while increasing the percentage of Annexin V+ cells aacrjournals.orgfrontiersin.org. The combination of Pifithrin-mu with TRAIL further enhanced these effects aacrjournals.org. In these cells, Pifithrin-mu inhibited the autophagy-lysosomal system and antagonized TRAIL-associated NF-κB activation aacrjournals.org.

Pifithrin-mu's interaction with HSP70 disrupts the chaperone cycle for HSP70 family members (HSP70s and HSC70) nih.govmdpi.com. This disruption affects the association of HSP70 with critical co-chaperones that bind to the carboxyl terminus of its substrate-binding domain nih.gov. The inhibition of both HSC70 and HSP70 by Pifithrin-mu can lead to the inhibition of HSP90 chaperone function nih.gov. Consequently, incubation with Pifithrin-mu can cause a reduction of HSP90 client proteins due to their sequestration into an insoluble fraction within the cell nih.gov.

The mechanism by which HSP70 inhibitors like Pifithrin-mu inhibit autophagy is an area of ongoing investigation nih.gov. While HSP70 is known to localize to the lysosome membrane and its silencing causes lysosome dysfunction, the direct regulation of key autophagy proteins by HSP70 is still being explored nih.gov. The observation that multiple HSP70 inhibitors inhibit autophagy suggests a common mechanism potentially linked to HSP70's role in lysosome integrity and function oup.comnih.gov.

Pifithrin-mu has been shown to induce cell death in both caspase-dependent and -independent manners in cancer cells aacrjournals.org. Its pro-apoptotic effect, particularly in tumor cells, appears to be mediated by disrupting the association between HSP70 and its co-chaperones, especially in proliferating cells with high levels of HSP70 frontiersin.org.

Here is a summary of some research findings related to Pifithrin-mu's effects:

Cell Line / ModelTreatmentObserved EffectsSource
Human Pancreatic CancerPifithrin-mu alone and with TRAILDecreased viability, reduced colony formation, increased Annexin V+ cells, inhibited autophagy-lysosomal system, antagonized NF-κB activation aacrjournals.org
PC-3 (Prostate Cancer)Pifithrin-mu with CisplatinModerate synergistic and synergistic effects on cell death mdpi.com
HT29 (Colorectal Cancer)Pifithrin-mu with OxaliplatinSignificant synergistic effects, including strong synergism, on cell death mdpi.com
A549 and H460 (NSCLC)Pifithrin-mu alone and with TRAILPotent synergistic effect on cell proliferation inhibition and apoptosis induction spandidos-publications.com
Acute Myeloid/Lymphoid Leukemia cell lines & primary blastsPifithrin-muInhibited cell viability (IC50 values 2.5-12.7 μM) selleckchem.com

Note: The IC50 values presented in the table are based on data from acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines and primary AML blasts selleckchem.com.

Pifithrin-mu's mechanism as an HSP70 inhibitor involves interacting with the substrate-binding domain, disrupting HSP70's interactions with its partners, and consequently impacting cellular processes such as autophagy and NF-κB signaling, particularly in cancer cells mdpi.comaacrjournals.orgnih.govoup.com.

Compound Information Table

Compound NamePubChem CID
This compound4817 wikipedia.org
Pifithrin-mu327653

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19BrN2OS B1677870 Pifithrin-alpha CAS No. 63208-82-2

Properties

IUPAC Name

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGVCKULCLQGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432994
Record name Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63208-82-2
Record name Pifithrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63208-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pifithrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pifithrin-alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFITHRIN-.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Pifithrin Alpha

Pifithrin-alpha and p53 Pathway Modulation

This compound is known to modulate the activity of the p53 pathway through several proposed mechanisms, although its exact molecular mechanism remains an area of ongoing research dntb.gov.uaanimbiosci.orgproquest.com. It is commonly described as a reversible inhibitor of p53 transcriptional activity ontosight.aiplos.org.

Inhibition of p53 Transcriptional Activity

A key mechanism attributed to this compound is the inhibition of p53's ability to transactivate its target genes. This inhibition reduces the expression of genes typically upregulated by p53, which are involved in processes such as cell cycle arrest and apoptosis d-nb.infoselleckchem.comontosight.aiplos.org. Studies have shown that PFT-α can suppress the p53-mediated induction of genes like p21/Waf-1 and Bax selleckchem.com. The inhibitory effect on transcription can be highly dependent on the specific p53 target gene being examined dntb.gov.ua. While PFT-α effectively inhibits the upregulation of p21 CIP1/WAF1 for a limited time, its effect may diminish over longer periods, potentially due to its half-life under physiological conditions researchgate.net.

Effects on p53 Protein Stability and Localization

Research suggests that this compound may influence the stability and localization of the p53 protein. Some studies propose that PFT-α might modulate the nuclear import or export of p53 or decrease the stability of nuclear p53 selleckchem.com. While PFT-α has been reported to attenuate post-translational modifications of p53, it does not necessarily affect the total p53 protein level dntb.gov.uanih.gov. There is also evidence suggesting that PFT-α can attenuate the increase in p53 protein levels induced by certain treatments, such as proteasome inhibitors, and that p53 itself can regulate the stability of other proteins like PTEN aacrjournals.org. Early hypotheses also suggested that PFT-α might disrupt the nuclear transport of p53 d-nb.infonih.gov.

p53-Dependent vs. p53-Independent Mechanisms of this compound

While initially characterized as a specific p53 inhibitor, it has become evident that this compound also exerts effects independent of p53 dntb.gov.uaoup.comresearchgate.net. PFT-α has been shown to protect both p53 wild-type and p53-deficient cells from apoptosis induced by DNA-damaging agents, suggesting a p53-independent mechanism researchgate.net. These p53-independent effects may involve the modulation of mitochondria or cyclin D1 researchgate.net. Additionally, PFT-α has been reported to decrease intracellular reactive oxygen species through the activation of an aryl hydrocarbon receptor (AhR)-Nrf2 axis in a p53-independent manner dntb.gov.uanih.gov. The ability of PFT-α to inhibit p53-mediated apoptosis may potentially involve its activation of the AhR signaling pathway aacrjournals.org. However, some studies indicate that PFT-α's inhibition of p53-mediated gene activation and apoptosis occurs via an AhR-independent mechanism nih.gov.

Interactions with Other Signaling Pathways

Beyond its primary effects on p53, this compound has been found to interact with other crucial cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound is recognized as a potent agonist of the aryl hydrocarbon receptor (AhR) aacrjournals.orgnih.govclinisciences.commedchemexpress.compatsnap.com. The AhR is a ligand-activated transcription factor that regulates the expression of a diverse set of genes, particularly those involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes (e.g., CYP1A1) aacrjournals.orgnih.gov. PFT-α's agonistic activity on AhR has been demonstrated through its ability to bind to AhR, induce the formation of the AhR/ARNT DNA-binding complex, activate reporter gene expression through dioxin-response elements (DREs), and upregulate classic AhR target genes like CYP1A1 aacrjournals.orgnih.govclinisciences.commedchemexpress.com. The activation of AhR by PFT-α is thought to contribute to some of its biological effects, including the reduction of intracellular reactive oxygen species dntb.gov.uanih.gov.

Heat Shock Signaling Pathway Modulation

This compound has also been shown to suppress heat shock signaling selleckchem.com. Early research suggested that PFT-α might target a common factor involved in multiple signaling pathways, including p53, heat shock, and glucocorticoid receptor signaling, such as the hsp90/hsp70-based chaperone machinery d-nb.infoanimbiosci.orgnih.gov. PFT-α at certain concentrations has been observed to reduce the activation of heat shock transcription factor (HSF1) and increase cellular sensitivity to heat selleckchem.com. While PFT-α can suppress heat shock pathways, some studies have concluded that it does not inhibit the function of the chaperone machinery itself nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4817 wikipedia.orguni.lu
This compound hydrobromide9929138 nih.govnih.govciteab.com
p53 (human protein)15106436 nih.govnih.gov (Note: This is a protein target CID, not a chemical compound CID)
Aryl Hydrocarbon Receptor (human protein)13783260 nih.gov (Note: This is a protein target CID, not a chemical compound CID)

Glucocorticoid Receptor Signaling Pathway Modulation

This compound has been shown to suppress glucocorticoid receptor signaling. This effect is notable as it occurs in a p53-independent manner. nih.govcapes.gov.br Studies have demonstrated that PFTα can reduce the activation of the glucocorticoid receptor. selleckchem.comnih.gov This modulation has been observed to rescue mouse thymocytes from apoptotic death induced by dexamethasone (B1670325) treatment, both in vitro and in vivo. selleckchem.comnih.govcapes.gov.br The ability of PFTα to influence glucocorticoid receptor signaling suggests it may target a factor common to multiple major signal transduction pathways. nih.govcapes.gov.br

Nuclear Factor-kappaB (NF-κB) Signaling (Lack of Effect)

Research indicates that this compound generally has no effect on nuclear factor-kappaB (NF-κB) signaling. selleckchem.comnih.gov While some studies exploring the involvement of NF-κB and p53 in specific contexts, such as procyanidin-triggered apoptosis, used PFTα as a p53 inhibitor, they did not conclude that PFTα directly modulates NF-κB. scielo.org.co In investigations specifically examining the ability of PFTα to suppress various signaling pathways, it was found to suppress heat shock and glucocorticoid receptor signaling but had no effect on NF-κB signaling. selleckchem.comnih.gov However, it is worth noting that in some contexts, inhibiting p53 with PFTα has been observed to lead to an increase in UV-induced activation of NF-κB, suggesting an indirect relationship where p53 normally exerts a suppressive activity on NF-κB activation in response to UV radiation. aacrjournals.orgnih.gov

Modulation of PTEN/p53/KLF4 Pathways

This compound is involved in the modulation of pathways involving PTEN, p53, and KLF4. Studies have indicated a link between p53 and PTEN, where deficiency of p53 expression can lead to a decrease in PTEN protein expression. aacrjournals.orgnih.gov this compound, as a p53 inhibitor, can thus indirectly influence PTEN levels. aacrjournals.orgnih.gov Furthermore, research into chondrocyte dedifferentiation has revealed that the process is closely linked to p53 and KLF4. Overexpression of KLF4 can induce phosphorylation of p53, which in turn inhibits Nanog expression. patsnap.comlarvol.com this compound, by stabilizing Nanog, can promote chondrocyte dedifferentiation, suggesting its involvement in this regulatory axis. patsnap.comlarvol.com

Involvement in p38 and AKT Signaling Pathways

This compound has been shown to be involved in the p38 and AKT signaling pathways. Inhibition of p53 by PFTα has been observed to enhance the UV-induced phosphorylation of p38 kinase and Akt. aacrjournals.orgnih.gov This suggests that p53 normally has a suppressive effect on the activation of these kinases in response to UV radiation. aacrjournals.orgnih.gov In human cholangiocarcinoma cells with mutated p53, this compound enhanced chemosensitivity by activating p38 mitogen-activated protein kinase (MAPK), leading to the phosphorylation of eukaryotic initiation factor 4E (eIF-4E). nih.govresearchgate.net This effect was independent of p53, indicating a direct influence of PFTα on p38 MAPK signaling. nih.govresearchgate.net Additionally, studies on chondrocyte dedifferentiation suggest that this process, influenced by Nanog and the p53/KLF4 axis, also involves the p38 and AKT pathways. patsnap.comlarvol.com Inhibition of p38 and AKT has been shown to reduce Nanog expression and restore chondrogenic markers. patsnap.comlarvol.com

Influence on Transient Receptor Potential Ankyrin 1 (TRPA1) Signaling

This compound has been shown to influence Transient Receptor Potential Ankyrin 1 (TRPA1) signaling, particularly in the context of cisplatin-induced apoptosis in renal tubular cells. Studies have demonstrated that TRPA1 mediates this apoptosis via a calcium-dependent signaling pathway involving calcineurin, nuclear factor of activated T-cells (NFAT), and p53. nih.govresearchgate.net this compound, along with a TRPA1 inhibitor (HC-030031) and a calcineurin inhibitor (FK506), was found to decrease apoptosis, intracellular calcium concentration, and the expression of NFAT and phospho-NFAT induced by cisplatin. nih.govamegroups.org The use of PFTα and HC-030031 together further reduced these effects. amegroups.org More importantly, PFTα, alone or in combination with HC-030031, reduced the expression of TRPA1 in cisplatin-induced cells. amegroups.org These findings suggest that this compound can counteract TRPA1-mediated apoptosis by influencing this calcium-dependent pathway. nih.govresearchgate.net

Here is a summary of the effects of this compound on the discussed signaling pathways:

Signaling PathwayEffect of this compoundNotes
Glucocorticoid Receptor SignalingSuppression/Reduction of Activationp53-independent effect. nih.govcapes.gov.br
Nuclear Factor-kappaB (NF-κB) SignalingGenerally no direct effect; potential indirect enhancementIndirect enhancement observed in response to UV radiation via p53 inhibition. selleckchem.comnih.govaacrjournals.orgnih.gov
PTEN PathwayIndirect influence via p53 inhibitionP53 deficiency can decrease PTEN expression. aacrjournals.orgnih.gov
p53 PathwayInhibitor of transcriptional activation; stabilization of NanogPrimary known mechanism; involved in KLF4/Nanog axis. selleckchem.compatsnap.comlarvol.com
KLF4 PathwayInvolved in modulation alongside p53 and NanogKLF4 induces p53 phosphorylation. patsnap.comlarvol.com
p38 Signaling PathwayEnhancement of phosphorylation; ActivationEnhanced UV-induced phosphorylation; p53-independent activation in cholangiocarcinoma. aacrjournals.orgnih.govnih.govresearchgate.net
AKT Signaling PathwayEnhancement of phosphorylationEnhanced UV-induced phosphorylation. aacrjournals.orgnih.gov
TRPA1 SignalingReduction of TRPA1 expression; counteraction of TRPA1-mediated effectsObserved in cisplatin-induced renal tubular cells. amegroups.org

Cellular and Physiological Effects of Pifithrin Alpha

Apoptosis Modulation

Pifithrin-alpha has been extensively studied for its role in preventing programmed cell death, or apoptosis, triggered by a variety of cellular stresses.

This compound has demonstrated the ability to protect various cell types from apoptosis initiated by DNA-damaging agents. It has been shown to reduce the number of apoptotic cells in the ischemic brain following focal cerebral ischemia by inhibiting the binding of p53 to its DNA targets. Similarly, it protects cultured hippocampal neurons from cell death induced by DNA-damaging compounds.

Interestingly, the protective effect of this compound against DNA damage-induced apoptosis is not always dependent on the presence of p53. Research has shown that PFT-α can efficiently protect both p53 wild-type and p53-deficient cells from apoptosis, suggesting a mechanism of action that is independent of p53's transcriptional activity.

This compound exhibits a broad anti-apoptotic activity, offering protection against cell death induced by a range of chemical and biological agents. This protective capacity has been observed across different cell types and experimental models. For instance, PFT-α has been documented to inhibit the apoptotic death of cells induced by chemotherapeutic agents such as Doxorubicin (B1662922), Taxol, and Cytosine Arabinoside. Its protective effects also extend to neuronal cells, where it has been shown to prevent cell death triggered by neurotoxic stimuli like glutamate (B1630785) and amyloid β-peptide.

In preclinical models, this compound provides protection against Doxorubicin-induced cardiotoxicity by inhibiting cardiomyocyte apoptosis. Furthermore, it has been found to reduce apoptosis in hippocampal cells exposed to Camptothecin and in colon cancer cells treated with etoposide.

Apoptotic StimulusCell/Tissue TypeObserved Protective EffectReference
DoxorubicinCardiomyocytes (in vivo), C8 cellsInhibition of apoptosis and cardiotoxicity
TaxolC8 cellsInhibition of apoptotic death
Cytosine ArabinosideC8 cellsInhibition of apoptotic death
CamptothecinHippocampal cells, HCT116 cellsSuppression of apoptosis
GlutamateCultured hippocampal neuronsProtection against induced cell death
Amyloid β-peptideCultured hippocampal neuronsProtection against induced cell death
EtoposideHCT116 cellsInhibition of apoptosis
RopivacaineNeuronal cells (PC12), Spinal cord (in vivo)Inhibition of neuronal apoptosis

The anti-apoptotic mechanism of this compound involves interference with the core machinery of programmed cell death, specifically the caspase cascade. Research indicates that PFT-α suppresses the activation of caspases, which are the executive enzymes of apoptosis. It specifically blocks the apoptosome-mediated processing and activation of caspase-9 and caspase-3. This inhibition of downstream caspases is a key element in its ability to prevent cell death following insults like Doxorubicin treatment.

However, the action of this compound appears to occur downstream of the mitochondria. Studies have shown that while PFT-α blocks caspase activation, it does not prevent the initial mitochondrial activation steps in response to DNA damage. This includes the activation of pro-apoptotic proteins Bax or Bak, the loss of the mitochondrial membrane potential, and the subsequent release of cytochrome c into the cytosol. This suggests that this compound does not act by directly stabilizing mitochondrial integrity but rather by inhibiting the apoptotic signaling cascade after mitochondrial permeabilization has occurred.

The efficacy of this compound as an anti-apoptotic agent is highly dependent on the cellular context and the nature of the apoptotic stimulus. For example, in neuronal cells, the contribution of different p53 pathways (nuclear vs. mitochondrial) to apoptosis can vary, leading to inconsistent results with inhibitors like PFT-α. The sensitivity of neurons to PFT-α may also change as the cells mature in culture.

Furthermore, this compound is not universally protective. In a study involving human A2780 cancer cells, PFT-α failed to provide protection against cytotoxicity induced by UV radiation and, in some cases, appeared to enhance it. This highlights that the cellular environment and the specific signaling pathways activated by a given stressor are critical determinants of this compound's ultimate effect on cell fate.

Cell Cycle Regulation

In addition to its role in apoptosis, this compound can influence cell cycle progression, particularly in response to cellular stress.

This compound has been shown to inhibit the cell cycle arrest that typically occurs in response to DNA damage. In human diploid fibroblasts, PFT-α prevents this p53-dependent growth arrest. This effect, however, is contingent on the presence of functional p53, as the compound has no effect on the growth of p53-deficient fibroblasts under similar conditions.

Conversely, in a different biological system—embryonic stem cells—this compound has been observed to induce cell cycle arrest and reduce DNA synthesis, thereby inhibiting their proliferation and self-renewal. This demonstrates that the effect of this compound on cell cycle regulation is also highly context-specific, capable of either preventing or promoting growth arrest depending on the cell type.

Induction of G2-arrest After Gamma Irradiation

This compound (PFTα) has been observed to influence cell cycle progression following DNA damage induced by gamma irradiation. Specifically, PFTα can induce a G2-phase arrest in irradiated cells . However, its role can be complex depending on the cellular context. In studies involving the radioprotective fraction REC-2006 from Podophyllum hexandrum, the fraction was found to facilitate DNA repair by inducing a pause in both G1 and G2 phases post-irradiation in HepG2 cells. . When PFTα was introduced, this cell cycle arrest was not observed, suggesting that by inhibiting p53, PFTα can prevent the necessary checkpoints for DNA repair in certain contexts . Another study showed that PFTα could reverse the caffeine-mediated release of a G2-M arrest induced by radiation . Research on human lymphocytes irradiated in the G2 phase found that the presence of PFTα did not alter the frequency of X-ray-induced chromatid breaks, implying it does not affect DNA repair mechanisms in this specific cell cycle phase .

Table 1: Effects of this compound on G2-Arrest Post-Gamma Irradiation

Cell Type Experimental Context Observed Effect of this compound Reference
General Post-gamma irradiation Induces G2-arrest
HepG2 cells Co-treatment with a radioprotective agent (REC-2006) Prevented the G1/G2 arrest that was induced by the radioprotective agent
MCF-7 cells Post-irradiation Reversed caffeine-mediated release of G2-M arrest

Stem Cell Biology

Suppression of Embryonic Stem Cell Self-Renewal

This compound has been demonstrated to suppress the self-renewal capacity of embryonic stem cells . The self-renewal of ES cells is a critical property that allows them to proliferate indefinitely while maintaining a pluripotent state. Research shows that treating mouse ES cells with PFTα leads to a dose-dependent inhibition of their propagation . This is visually evidenced by a marked reduction in both cell number and the size of ES cell colonies . These findings suggest that the p53 pathway is a necessary component for maintaining the normal proliferation and self-renewal of ES cells even in the absence of cellular stress .

Downregulation of Pluripotency Markers (e.g., Nanog)

The suppression of self-renewal in embryonic stem cells by this compound is accompanied by changes in the expression of key pluripotency markers. Treatment with PFTα has been shown to cause a significant reduction in the protein levels of Nanog, a critical transcription factor for maintaining pluripotency . In addition to Nanog, the expression of cyclin D1 was also found to be reduced . This downregulation of essential pluripotency factors provides a molecular basis for the observed inhibition of ES cell self-renewal when p53 activity is chemically inhibited .

Table 2: Impact of this compound on Embryonic Stem Cells

Parameter Effect of this compound Treatment Reference
Cell Cycle Induces arrest and reduces DNA synthesis
Self-Renewal Suppresses propagation and reduces colony size

Impact on Hematopoietic Stem and Progenitor Cells

The cyclic and more stable analog of this compound, known as Cyclic this compound, has shown notable effects on hematopoietic stem and progenitor cells (HSCs and HPCs). Studies have demonstrated that this compound can increase the numbers of mouse HSCs and HPCs both in vivo and in vitro . Furthermore, it has a protective effect, as it decreases the radiation-induced death of these cells . When administered to mice or applied to bone marrow cells in culture, the compound impeded the reduction in HSC and HPC population sizes that is typically caused by gamma irradiation .

Reprogramming Efficiency of Induced Pluripotent Stem Cells

This compound and its analogs have been utilized to enhance the generation of induced pluripotent stem cells (iPSCs) from somatic cells. The cyclic form of PFTα has been reported to increase the efficiency of reprogramming mouse embryonic fibroblasts into iPSCs . In another study, a cocktail of small molecules that included cyclic this compound was found to significantly improve the reprogramming efficiency (by as much as 170-fold) for human urine-derived cells, particularly those that exhibited poor proliferation and were otherwise difficult to reprogram . This highlights the role of p53 inhibition in overcoming barriers to cellular reprogramming .

Table 3: this compound Analogs in Stem Cell Applications

Cell Type Compound Used Observed Effect Reference
Mouse Hematopoietic Stem and Progenitor Cells Cyclic this compound Increased cell numbers and decreased radiation-induced death
Mouse Embryonic Fibroblasts Cyclic this compound Increased efficiency of reprogramming to iPSCs

Table of Compounds Mentioned

Compound Name
This compound
Caffeine
Nanog
Cyclin D1
Cyclic this compound
A-83-01
CHIR99021
Thiazovivin
NaB

Radioprotection and Chemoprotection

This compound (PFT-α) has been investigated as a potential agent to protect normal tissues from the adverse effects of cancer therapies like radiation and chemotherapy. The underlying principle is that the activation of the tumor suppressor protein p53 is a significant factor in the damage that occurs to healthy tissues during these treatments. By temporarily inhibiting p53, PFT-α could potentially shield normal cells without diminishing the therapeutic effectiveness against tumor cells, particularly those that are p53-deficient.

In preclinical studies, PFT-α has demonstrated a protective effect on normal cells exposed to radiation. For instance, it significantly increased the survival fraction of normal human astrocytes and fibroblasts following irradiation. This protective effect was associated with improved DNA damage repair in these normal cells, suggesting that the treatment does not lead to an accumulation of genetic lesions. Despite this protection of normal cells, PFT-α did not cause significant changes in the radiosensitivity of either p53-proficient or p53-deficient glioma and lung cancer cells. This selectivity is crucial, as it suggests PFT-α could be used to mitigate side effects in normal tissues without compromising the efficacy of radiotherapy on cancerous tissues.

Similarly, PFT-α has been shown to protect mice from lethal doses of whole-body gamma irradiation, a protective effect that was absent in mice lacking the p53 gene, confirming the p53-dependent mechanism of action. In the context of chemotherapy, PFT-α has been observed to inhibit apoptosis in certain cells induced by agents like doxorubicin and paclitaxel. However, its interaction with chemotherapy can be complex. In some p53-positive cancer cell lines, pretreatment with PFT-α was found to enhance the anticancer effect of the chemotherapeutic agent topotecan (B1662842). This was achieved by increasing the accumulation of topotecan in the nucleus and promoting more DNA damage, ultimately leading to increased apoptosis in the cancer cells. The use of p53 inhibitors like PFT-α has been proposed as a chemoprotective strategy to reduce the side effects caused by chemotherapy or radiotherapy.

Table 1: Effects of this compound on Normal and Cancer Cells in Therapeutic Contexts

Cell Type Treatment Effect of this compound Outcome Source
Normal Human Astrocytes & Fibroblasts Irradiation Increased survival fraction, improved DNA damage repair Protection of normal tissue
p53-proficient & p53-deficient Glioma Cells Irradiation No significant change in radiosensitivity Therapeutic efficacy maintained
Mice (C57BL and Balb/c) Gamma Irradiation (lethal dose) Rescued mice from death, less weight loss Radioprotection of whole organism
MCF7, BGC823, HepG2 Cancer Cells Topotecan (chemotherapy) Enhanced anticancer effect of topotecan Increased cancer cell apoptosis

Neurobiological Effects

This compound has demonstrated significant neuroprotective properties in various experimental models of neurological damage, including traumatic brain injury (TBI), stroke, and neurodegenerative conditions. Its mechanism of action in the nervous system is multifaceted, involving the regulation of oxidative stress, neuroinflammation, and mitochondrial function.

In a rat model of TBI, administration of PFT-α after the injury mitigated brain contusion volume and improved both sensory and motor function deficits. This neuroprotective effect was associated with a reduction in TBI-induced pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). In models of stroke, involving transient occlusion of the middle cerebral artery in rats, PFT-α treatment resulted in significantly lower motor disability and smaller infarct sizes.

Studies using cultured hippocampal neurons have shown that PFT-α can protect against cell death induced by DNA-damaging agents, glutamate, and amyloid β-peptide, the latter being a key component in Alzheimer's disease pathology. The protective effect against glutamate-induced oxidative stress in immortalized mouse hippocampal HT-22 neurons has been confirmed through multiple assays. Interestingly, research suggests that PFT-α's neuroprotective effects may occur at the mitochondrial level, independent of its p53 inhibition activity. PFT-α was found to restore mitochondrial membrane potential and prevent glutamate-induced mitochondrial fragmentation, effects not replicated by simply silencing the p53 gene. This indicates a distinct, non-p53-mediated pathway for its mitochondrial and neuroprotective functions.

Table 2: Neuroprotective Effects of this compound in Neurological Models

Model System Insult/Condition Key Findings with this compound Mechanism Implicated Source
Rat Model Traumatic Brain Injury (TBI) Mitigated contusion volume, improved sensory/motor function Reduced pro-inflammatory cytokines (IL-1β, IL-6)
Rat Model Stroke (Middle Cerebral Artery Occlusion) Reduced motor disability, smaller infarct size Reduction of apoptosis
Cultured Hippocampal Neurons Glutamate-induced oxidative stress, Amyloid β-peptide Protected against neuronal death, stabilized mitochondria Mitochondrial protection, caspase suppression
Immortalized Mouse Hippocampal HT-22 Neurons Glutamate-induced oxidative stress Restored mitochondrial membrane potential, inhibited mitochondrial fragmentation p53-independent mitochondrial protection

Immunomodulatory and Inflammatory Responses

This compound has been shown to modulate inflammatory responses in various biological contexts. The transcription factor p53, which PFT-α inhibits, has emerged as a regulator of inflammation, and by targeting it, PFT-α can alter the course of inflammatory events.

In a model of acute tendon injury, the administration of PFT-α during the inflammatory phase significantly reduced the accumulation of key inflammatory cells. Specifically, it led to a 30% reduction in neutrophils and a 40% reduction in macrophages at the injury site three days post-injury. This demonstrates a direct impact on the cellular component of the acute inflammatory response. Similarly, in models of traumatic brain injury, PFT-α treatment lowered the messenger RNA (mRNA) levels of pro-inflammatory cytokines, including IL-1β and IL-6, indicating an attenuation of the neuroinflammatory response.

While PFT-α can suppress certain aspects of inflammation, its effects are not universally inhibitory across all signaling pathways. For example, it has been noted to have no effect on nuclear factor-kappaB (NF-κB) signaling, a central pathway in inflammation. The compound's influence appears to be context-dependent, targeting specific p53-mediated inflammatory pathways.

While this compound's anti-inflammatory effects might suggest a beneficial role in tissue repair, its impact on tendon healing and extracellular matrix (ECM) homeostasis is more complex and appears to be detrimental. Studies on collagenase-induced Achilles tendon injuries have shown that despite reducing the initial inflammatory cell infiltrate, PFT-α ultimately delays the healing process.

In these models, PFT-α treatment led to a significant decrease in the tendon's mechanical properties, including load to failure and stiffness, from day 7 to day 28 post-injury compared to a placebo. This functional deficit was accompanied by a reduction in collagen content in both injured and uninjured tendons. Furthermore, in uninjured tendons, PFT-α increased the activity of metalloproteases by 2.4-fold. Metalloproteases are enzymes that degrade ECM components like collagen, and their increased activity helps explain the observed reduction in collagen and the delay in healing.

These findings suggest that while p53 activation contributes to the initial inflammatory response, it also plays a crucial role in the subsequent anabolic and remodeling phases of tendon repair. By inhibiting p53, PFT-α disrupts the delicate balance of ECM homeostasis, leading to a weaker, poorly repaired tendon. This highlights that p53 is an important regulator of both inflammation and extracellular matrix homeostasis in vivo.

Table 3: Effects of this compound on Tendon Injury and Healing

Parameter This compound Treatment Effect Time Point Implication Source
Inflammatory Cell Accumulation 30% reduction in neutrophils, 40% in macrophages Day 3 post-injury Alters initial inflammatory phase
Collagen Content Reduced in both intact and injured tendons Day 7 post-trauma Impairs ECM integrity
Metalloprotease Activity 2.4-fold increase in uninjured tendons - Promotes ECM degradation
Mechanical Properties (Load to Failure, Stiffness) Significantly decreased Days 7 to 28 post-injury Delays functional recovery and healing

Renal Physiology and Pathology

This compound (PFTα), as a specific inhibitor of the p53 tumor suppressor protein, has been investigated for its protective effects in various experimental models of acute kidney injury (AKI). The research indicates that PFTα can mitigate renal damage by interfering with p53-mediated pathways, which are implicated in the pathophysiology of AKI.

In models of ischemia-reperfusion (I/R) injury, the inhibition of p53 by PFTα has been shown to reduce tubular cell apoptosis, a key event in the development of AKI. Studies using rat models of ischemic AKI demonstrated that PFTα administration can protect renal function. The mechanism involves facilitating the progression of renal tubular epithelial cells through the G2/M phase of the cell cycle, thereby protecting them from injury. In vitro experiments using TNF-α-treated NRK-52E kidney cells further substantiated this, showing that PFTα reduced the number of cells arrested in the G2/M phase and decreased the expression of injury markers.

However, the long-term consequences of acute p53 inhibition have also been examined. In a rat model of ischemic AKI, while acute administration of PFTα was protective, prolonged administration (over 7 days) was associated with increased fibrosis at later stages. This was linked to enhanced extracellular matrix production and epithelial-to-mesenchymal transition.

The following table summarizes key research findings on the protective effects of this compound in various AKI models.

AKI ModelOrganism/Cell LineKey FindingsMechanism of Action
Ischemia-Reperfusion Sprague-Dawley RatsImproved renal tubular epithelial damage; Down-regulated α-SMA mRNA expression. Facilitates progression of renal tubular epithelial cells through the G2/M phase.
Ischemia-Reperfusion Sprague-Dawley RatsDiminishes tubular cell apoptosis and protects renal function acutely. Interferes with transcriptional and mitochondrial translocation functions of p53.
Rhabdomyolysis (Glycerol-induced) C57BL/6J MiceAmeliorated tubulointerstitial injury and reduced renal function reduction. Pretreatment was more effective than rescue therapy. Inhibited p53 phosphorylation and oxidative stress; Decreased expression of GRP78 and CHOP.
TNF-α Induced Injury NRK-52E Rat Kidney CellsReduced cells in G2/M phase; Decreased NGAL, α-SMA, and FN mRNA expression. Blocks p53-mediated cell cycle arrest.

Gastrointestinal System

Inflammatory Bowel Disease (IBD), which includes conditions like ulcerative colitis, is characterized by chronic inflammation and damage to the gastrointestinal tract. A key pathological feature of IBD is the excessive apoptosis (programmed cell death) of intestinal epithelial cells (IECs), which compromises the gut barrier and perpetuates the inflammatory cycle. The p53 protein is a central regulator of cell fate and a major hub for various stress signals that can trigger apoptosis. Consequently, inhibiting p53 with this compound has emerged as a therapeutic strategy for IBD.

Research has demonstrated that protein levels of p53 are elevated in the colonic crypt IECs of both mice with colitis and human patients with ulcerative colitis. This increase in p53 is associated with increased IEC apoptosis.

A significant development in this area is the creation of an oral nanomedicine that embeds this compound (termed OPEN). This formulation is designed to specifically target IBD lesions. In preclinical models, this nanomedicine has been shown to effectively treat IBD by precisely inhibiting the excessive apoptosis of IECs. By blocking p53-mediated cell death, PFTα helps to preserve the integrity of the intestinal barrier, which in turn disrupts the cycle of harmful bacterial colonization and the resulting inflammatory response.

The inhibition of IEC apoptosis is a direct therapeutic approach that addresses a core mechanism of IBD pathogenesis, moving beyond conventional treatments that primarily focus on reducing inflammation.

The table below outlines the research concerning the use of this compound in the context of IBD.

Study FocusModel/SystemKey Findings on this compoundUnderlying Mechanism
IBD Treatment Murine Models of ColitisAn oral this compound embedded nanomedicine (OPEN) effectively treats IBD. Inhibits excessive p53-mediated apoptosis of intestinal epithelial cells (IECs).
IBD Pathogenesis Human Ulcerative Colitis Tissue & Murine Modelsp53 protein levels are increased in IECs during active colitis, correlating with apoptosis. Inhibition of p53 is a rational target to prevent IEC apoptosis and subsequent barrier dysfunction.
Barrier Integrity Murine Models of ColitisPFTα-based nanomedicine disrupts the vicious cycle of harmful bacterial colonization and inflammatory response. Preserves gut barrier integrity by preventing excessive IEC death.

Research Methodologies and Study Models

In Vitro Studies

In vitro studies are a cornerstone of research into Pifithrin-alpha, allowing for controlled environments to investigate its cellular effects. These studies employ a range of cell lines and primary cell cultures, coupled with various assays to measure p53 activity, gene expression, apoptosis, cell viability, cell cycle progression, and receptor interactions.

Cell Lines Utilized

A diverse array of cell lines has been employed in this compound research to model different biological contexts and investigate its effects on various cellular processes. These include both human and murine cell lines, often selected based on their p53 status or relevance to specific disease models.

Cell LineSpeciesRelevance/Context
A2780 ovarian tumor cellsHumanWild-type p53 expressing tumor cell line. nih.govaacrjournals.org
HCT116 colon tumor cellsHumanWild-type p53 expressing tumor cell line. nih.govaacrjournals.org
NIH-3T3 mouse fibroblastsMurineUsed to study effects on p53/p21 gene transactivation and p38 phosphorylation. nih.govaacrjournals.org
ConA cellsMurineUsed to study p53-responsive lacZ activation and abrogation of G1-S checkpoint control. aacrjournals.orgapexbt.com
C8 cellsMurineUsed to study protection from cytotoxic effects of anticancer drugs. aacrjournals.orgselleckchem.com
HeLa cellsHumanUsed in studies involving glucocorticoid receptor signaling and cell cycle analysis. selleckchem.comresearchgate.net
PC12 cellsRatPheochromocytoma cells used to study effects on cell viability and neurotoxicity. jpp.krakow.pl
HK-2 cellsHumanRenal tubular epithelial cells used to study protection against injury. e-century.us
SH-SY5Y cellsHumanNeuroblastoma cells used to monitor ER stress. nih.gov
MEF cells (E1a+ras transformed)MurineUsed to study inhibition of apoptosis. apexbt.com
Human diploid fibroblastsHumanUsed to study inhibition of growth arrest. apexbt.comselleckchem.com
RTgill-W1 cellsRainbow TroutGill epithelial cells used to study effects on proliferation, polyploidy, and microtubules. researchgate.net
HepG2 cellsHumanUsed to study effects on frataxin expression and anticancer drug enhancement. medchemexpress.comglpbio.com
KE6 cellsHumanUsed to study apoptosis induced by APO-1 and MG132. researchgate.net
ULTI cellsHumanUsed for cell cycle analysis. researchgate.net

This compound and its condensation product, Pifithrin-beta, exhibited cytotoxic effects in vitro towards human wild-type p53-expressing tumor cell lines, A2780 ovarian and HCT116 colon. nih.govaacrjournals.org this compound was found to be more cytotoxic than Pifithrin-beta in both cell lines, with varying IC50 values depending on the cell line and experimental conditions. aacrjournals.org In NIH-3T3 mouse fibroblasts, neither compound showed effects on p53 or p21 gene transactivation or p38 phosphorylation following UV irradiation. nih.govaacrjournals.org this compound has been shown to inhibit p53-dependent transactivation of p53-responsive genes in ConA cells and inhibit apoptotic death in C8 cells induced by various anticancer drugs. selleckchem.com It also inhibits p53-dependent growth arrest in human diploid fibroblasts. apexbt.comselleckchem.com

Primary Cell Cultures

Beyond established cell lines, primary cell cultures have been utilized to investigate the effects of this compound in more physiologically relevant settings.

Primary Cell CultureSpeciesRelevance/Context
Cortical primary neuronsRatUsed to study protection against apoptotic death induced by amyloid beta peptide and glutamate (B1630785) excitotoxicity. jpp.krakow.plnih.gov
Hippocampal neuronsRodentUsed to study protection against death induced by DNA-damaging agents, glutamate, and amyloid β-peptide. selleckchem.com
Mouse thymocytesMurineUsed to study rescue from apoptotic death after treatment. selleckchem.comtaylorandfrancis.com
Dopaminergic neuronal culturesRatPrepared from embryonic ventral mesencephalic tissue to study protection against methamphetamine neurotoxicity. nih.gov

This compound, at a concentration of 10 µM, protected primary rat cortical neurons from apoptotic death induced by amyloid beta peptide. jpp.krakow.pl It also protected cultured hippocampal neurons against death induced by DNA-damaging agents, glutamate, and amyloid β-peptide at concentrations ranging from 200 nM to 200 µM. selleckchem.com this compound has also been shown to rescue mouse thymocytes from apoptotic death. selleckchem.com Studies using primary dopaminergic neuronal cultures from rat embryonic ventral mesencephalic tissue demonstrated that this compound significantly antagonized methamphetamine-mediated reductions in tyrosine hydroxylase immunoreactivity and increased TUNEL labeling. nih.gov

Assays for p53 Activity and Gene Expression

Evaluating the impact of this compound on p53 function and the expression of its target genes is central to understanding its mechanism. Various assays are employed for this purpose.

Assay TypePurpose
lacZ expressionTo screen for agents blocking doxorubicin-induced, p53-dependent activity. aacrjournals.orgapexbt.com
Western BlotTo detect protein levels of p53, p21, MDM-2, phospho-p38, and other relevant proteins. nih.govaacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.netnih.gov
RT-PCR (Reverse Transcription PCR)To measure mRNA levels of p53-regulated genes like BAX, PUMA, Bcl-2, and p21. nih.govnih.gov
cDNA microarray analysisTo assess the effect of this compound on global gene expression. aacrjournals.org
Reporter activity assaysTo measure the activation of reporter plasmids driven by p53-responsive elements or other promoters. selleckchem.comnih.govnih.govnih.gov
ImmunofluorescenceUsed in conjunction with cell-specific markers to identify p53-positive cells. nih.gov

This compound was initially identified in an in vitro screen for agents that blocked doxorubicin-induced, p53-dependent, lacZ-encoded β-Gal expression. aacrjournals.orgapexbt.com Western blotting is commonly used to assess the protein expression levels of p53 and its downstream targets like p21 and MDM-2 following this compound treatment and various stimuli. nih.govaacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.net RT-PCR is utilized to quantify the mRNA expression of p53-regulated genes such as BAX, PUMA, Bcl-2, and p21. nih.govnih.gov Studies have shown that this compound can inhibit p53-dependent transactivation of p53-responsive genes. selleckchem.com However, some research indicates minimal effect on p53-dependent gene transcription or translation of MDM-2 or p21 following UV treatment in certain cell lines. nih.govaacrjournals.orgaacrjournals.org It has also been noted that this compound can inhibit firefly luciferase activity, which is a common reporter gene, necessitating caution when interpreting results from reporter assays using firefly luciferase. nih.govnih.gov

Apoptosis and Cell Viability Assays

Assessing the impact of this compound on cell survival and death is crucial, often employing a variety of assays.

Assay TypePurpose
TUNELTo detect apoptotic cells by identifying DNA fragmentation. nih.gov
Caspase stainingTo measure the activation of caspases, key executioners of apoptosis. selleckchem.com
Crystal violetTo estimate the number of attached cells as a measure of viability. selleckchem.com
MTTTo assess metabolic activity as an indicator of cell viability. jpp.krakow.pl
LDH assayTo measure the release of lactate (B86563) dehydrogenase as an indicator of cell death. nih.gov
Sulforhodamine B assayTo determine cell viability based on cellular protein content. aacrjournals.org
Clonogenic assayTo assess the ability of cells to form colonies after treatment, reflecting reproductive viability. nih.govaacrjournals.orgaacrjournals.org
Flow cytometryTo analyze cell populations based on characteristics like apoptosis markers. researchgate.net
DAPI stainingTo evaluate changes in cell morphology, including signs of apoptosis. jpp.krakow.pl

This compound has been shown to inhibit apoptotic death induced by various agents in different cell types. apexbt.comselleckchem.com TUNEL labeling is used to directly visualize and quantify apoptotic cells. nih.gov Caspase activation is a key event in apoptosis, and assays for caspase activity are used to determine if this compound affects this pathway. selleckchem.com Cell viability is commonly assessed using methods like crystal violet staining, MTT assays, and LDH release assays. selleckchem.comjpp.krakow.plnih.gov Sulforhodamine B assay has also been used to determine the cytotoxic effects and IC50 values of this compound and Pifithrin-beta. aacrjournals.org Clonogenic assays evaluate the long-term survival and reproductive capacity of cells after treatment. nih.govaacrjournals.orgaacrjournals.org Flow cytometry can be used to detect apoptosis rates. researchgate.net Morphological evaluation of apoptosis can be done using staining methods like DAPI. jpp.krakow.pl

Cell Cycle Analysis

Investigating how this compound affects the cell cycle provides insights into its impact on cell proliferation and division.

MethodPurpose
Flow cytometryTo analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. researchgate.nete-century.us
Propidium (B1200493) iodide DNA labelingUsed in conjunction with flow cytometry to stain DNA for cell cycle analysis. researchgate.net

This compound has been reported to induce G2-arrest of cells after gamma irradiation. apexbt.com It can also induce cell cycle arrest and growth arrest of embryonic stem cells. apexbt.com Studies using flow cytometry with propidium iodide staining are employed to quantify the percentage of cells in different cell cycle phases after this compound treatment and other stimuli. researchgate.nete-century.us Research indicates that this compound can facilitate the progression of renal tubular epithelial cells through the G2/M phase, protecting them against injury. e-century.us

Receptor Binding and Activation Assays

While primarily known for its effects on p53, this compound has also been found to interact with other receptors, necessitating specific assays to study these interactions.

Assay TypePurpose
AhR DNA binding assaysTo determine the ability of this compound to induce the formation of the aryl hydrocarbon receptor (AhR) DNA binding complex. medchemexpress.comnih.gov
Reporter activity assaysTo measure the activation of reporter plasmids driven by AhR-responsive elements. medchemexpress.comnih.gov
CYP1A1 expression analysisTo assess the upregulation of the classic AhR target gene CYP1A1, often measured by RT-PCR or Western blot. medchemexpress.comnih.gov

This compound has been identified as a potent agonist of the aryl hydrocarbon receptor (AhR). selleckchem.commedchemexpress.comglpbio.comnih.gov Assays to study this involve assessing its ability to bind the AhR, induce the formation of its DNA binding complex, and activate reporter activity driven by AhR-responsive elements. medchemexpress.comnih.gov Upregulation of CYP1A1, a classic AhR target gene, is also measured as an indicator of AhR activation by this compound. medchemexpress.comnih.gov However, studies suggest that this compound's ability to inhibit p53-mediated gene activation and apoptosis occurs via an AhR-independent manner. nih.gov

Note: A table listing all compound names and their corresponding PubChem CIDs will be included at the end of the complete article.

In Vivo Studies

In vivo studies are crucial for understanding the systemic effects and therapeutic potential of this compound in living organisms. These studies employ various animal models and disease induction methods to mimic human conditions and assess the compound's impact on physiological and molecular processes.

Animal Models

A variety of animal models have been utilized in this compound research to investigate its effects across different biological systems. These models include several rodent species and even zebrafish embryos.

Mice: Different strains of mice, such as Balb/c and C57BL6, have been used to study the protective effects of this compound against lethal gamma irradiation. This compound treatment completely rescued mice of both strains from specific killing doses of gamma irradiation (8 Gy for C57BL and 6 Gy for Balb/c). selleckchem.comapexbt.comresearchgate.netglpbio.com this compound-injected mice also exhibited less weight loss compared to irradiated mice not pretreated with the compound. selleckchem.comresearchgate.netglpbio.com Studies using p53-null mice confirmed that this compound's protective effect against lethal irradiation is p53-dependent in vivo. apexbt.comresearchgate.net Mouse models have also been used to study the effects of this compound in the context of doxorubicin-induced cardiotoxicity and acute kidney injury. physiology.orgtaylorandfrancis.comphysiology.org

Rats: Sprague-Dawley rats have been employed in models of ischemic acute kidney injury (AKI) and traumatic brain injury (TBI). physiology.orgnih.gove-century.us Aged F344 rats have been used to investigate the effects of this compound on myocardial ischemia/reperfusion injury. nih.govresearchgate.net Rat models of stroke have also been utilized, where this compound treatment improved locomotor behavior and reduced ischemic brain injury. selleckchem.comglpbio.comresearchgate.net Additionally, rats have been used in Parkinson's disease models to study the neuroprotective effects of this compound. glpbio.com

Gerbils: Mongolian gerbils have been used as a model for global cerebral ischemia due to their incomplete Circle of Willis, which makes them susceptible to ischemic damage following bilateral common carotid artery occlusion. ijpp.comnih.govresearchgate.net Studies in gerbils have demonstrated the neuroprotective effect of this compound in this model. ijpp.comnih.gov

Zebrafish Embryos: Zebrafish embryos represent an emerging vertebrate model used to assess the effects of this compound, including potential off-target effects related to p73 inhibition. nih.govaacrjournals.orgjefferson.eduanimbiosci.orgbiologists.com Studies in zebrafish embryos have shown that while p53 knockdown increased survival and reduced morphological alterations after irradiation, this compound treatment did not provide protection against lethal irradiation and was associated with developmental abnormalities, suggesting inhibition of both p53 and p73 function. nih.govaacrjournals.orgjefferson.edubiologists.com

Models of Disease and Injury

In vivo research on this compound has focused on its effects in various disease and injury models where p53 activation is implicated.

Traumatic Brain Injury (TBI): Controlled cortical impact (CCI) in Sprague Dawley rats is a model used to study the effects of this compound and its oxygen analog (PFT-α(O)) on TBI. nih.govnih.govdntb.gov.uaacs.org These studies investigate neuroprotection, functional recovery, and reduction of injury volume. nih.govnih.gov Mild TBI models in rodents have also been used to evaluate this compound's impact on cognitive deficits and diffuse neuronal cell death. plos.org

Ischemic Injury (Stroke): Models of cerebral ischemia, such as middle cerebral artery occlusion (MCAo) in mice and bilateral common carotid artery occlusion in gerbils, have been used to assess this compound's neuroprotective effects against stroke. selleckchem.comglpbio.comresearchgate.netijpp.comnih.govpatsnap.com Studies have shown that this compound can reduce infarct volume and improve neurological functional outcomes in these models. selleckchem.comresearchgate.net

Acute Kidney Injury (AKI): Ischemic AKI models, often induced by bilateral renal artery clamping in rats, have been used to examine the effects of this compound on renal function and histology. physiology.orgnih.gove-century.usnih.gov These studies have investigated both acute protective effects and potential long-term consequences like fibrosis. physiology.orgnih.gov Cisplatin-induced AKI in mice is another model where this compound's protective effects on renal histological damage and function have been evaluated. taylorandfrancis.com

Myocardial Ischemia/Reperfusion (MI/R) Injury: Aged rat models of MI/R injury, induced by ligating the left main coronary artery, have been used to study this compound's ability to attenuate p53-mediated apoptosis and improve cardiac function. nih.govresearchgate.net

Doxorubicin-Induced Cardiotoxicity: Mouse models are used to evaluate this compound's protective effects against cardiac injury induced by the chemotherapeutic agent doxorubicin (B1662922). physiology.orgphysiology.org

Radiation-Induced Injury: Whole-body gamma irradiation in mice (Balb/c and C57BL6) is a model used to demonstrate this compound's ability to protect against lethal genotoxic stress. selleckchem.comapexbt.comresearchgate.netglpbio.comnih.gov

Parkinson's Disease: Animal models of Parkinson's disease have been used to investigate if this compound can reduce dopaminergic neurodegeneration and prevent cell death of dopaminergic transplants. glpbio.com

Muscular Dystrophy: The mdx mouse model of Duchenne muscular dystrophy has been used to study the effects of this compound on exercise-induced myofibre necrosis. mirandagrounds.com

Acute Necrotizing Pancreatitis (ANP): Glycodeoxycholic acid-induced ANP in rats has been used to examine the effects of this compound on the severity and course of pancreatitis. tubitak.gov.tr

Evaluation of Functional Outcomes

Assessment of functional outcomes is a critical component of in vivo studies, providing insight into the behavioral and physiological impact of this compound treatment.

Neurological Functional Outcome: In TBI models, neurological functional outcome is often evaluated using behavioral tests such as the modified neurological severity score (mNSS), tactile adhesive removal test, elevated body swing test, and beam walk test. nih.govnih.gov These tests assess motor, sensory, reflex, and balance functions. nih.gov this compound and its oxygen analog have been shown to improve neurological functional deficits after CCI in rats. nih.govnih.gov In stroke models in rats, delayed this compound treatment has been shown to improve locomotor behavior. glpbio.com this compound treatment also resulted in significantly lower motor disability scores in stroke rats compared to vehicle-treated animals at 7 days post-op. selleckchem.com In gerbil models of global cerebral ischemia, this compound treatment led to a significant improvement in neurological behavior and locomotor activity. ijpp.com

Motor Disability: Motor disability is specifically evaluated in models of stroke and TBI. This compound treatment has been shown to reduce motor disability in stroke rats. selleckchem.com

Cardiac Function: In models of myocardial ischemia/reperfusion injury and doxorubicin-induced cardiotoxicity, cardiac function is assessed. In aged rats subjected to MI/R, this compound administration significantly improved cardiac output index (CI) and mean arterial blood pressure (MABP) during reperfusion. nih.gov In doxorubicin-induced cardiotoxicity in mice, this compound attenuated cardiac dysfunction, as evidenced by improved left ventricular function. physiology.org

Renal Function: Renal function is evaluated in AKI models by measuring parameters such as blood urea (B33335) nitrogen (BUN) and serum creatinine. taylorandfrancis.com this compound treatment has been shown to improve renal function in cisplatin-induced AKI in mice. taylorandfrancis.com

Survival: Survival rates are a key functional outcome, particularly in models of lethal irradiation. This compound treatment completely rescued mice from specific lethal doses of gamma irradiation. selleckchem.comapexbt.comresearchgate.netglpbio.com

Here is a table summarizing some functional outcome data:

Animal Model (Injury)Functional Outcome MeasureThis compound EffectCitation
Sprague Dawley Rats (TBI)Neurological functional outcome (mNSS)Improved nih.govnih.gov
Sprague Dawley Rats (Stroke)Locomotor behaviorImproved with delayed treatment glpbio.com
Rats (Stroke)Motor disability scoresSignificantly lower at 7 days post-op selleckchem.com
Mongolian Gerbils (Global Cerebral Ischemia)Neurological behavior & locomotor activitySignificant improvement ijpp.com
Aged F344 Rats (MI/R)Cardiac output index (CI), Mean arterial pressure (MABP)Significantly improved during reperfusion nih.gov
Mice (Doxorubicin Cardiotoxicity)Left ventricular functionAttenuated cardiac dysfunction physiology.org
Mice (Cisplatin AKI)BUN, Serum creatinineDecreased taylorandfrancis.com
Balb/c & C57BL6 Mice (Gamma Irradiation)Survival rateComplete rescue from 60% killing doses selleckchem.comapexbt.comresearchgate.netglpbio.com

Histopathological Analysis

Histopathological analysis is used to examine tissue damage and cellular changes at the microscopic level, providing direct evidence of this compound's effects on tissue integrity.

Neuronal Survival and Degeneration: In models of cerebral ischemia and TBI, histopathological analysis assesses neuronal survival and the extent of neuronal degeneration. In gerbil models of global cerebral ischemia, a significant increase in the number of surviving neurons in the hippocampal CA1 pyramidal region was observed in animals treated with this compound. ijpp.com In TBI models, this compound and its oxygen analog reduced contusion volume and neuronal degeneration. nih.govnih.govdntb.gov.ua Fluoro-Jade B (FJB) staining is used to identify degenerating neurons, often in combination with neuronal markers like NeuN. plos.orgresearchgate.net

Apoptosis: Apoptosis, or programmed cell death, is a key focus of histopathological analysis in studies involving this compound due to its role as a p53 inhibitor. Techniques like TUNEL staining and caspase-3 staining are used to detect apoptotic cells. selleckchem.com this compound has been shown to reduce apoptosis in various injury models, including stroke and TBI. selleckchem.comglpbio.comnih.gov In doxorubicin-induced cardiotoxicity, this compound reduced apoptosis-positive nuclei in cardiac cells. physiology.org

Tissue Injury and Damage: General tissue injury and damage are assessed using staining methods like Hematoxylin and Eosin (HE) and Periodic acid–Schiff (PAS). In cisplatin-induced AKI in mice, this compound treatment partially inhibited renal histological damage. taylorandfrancis.com In ischemic AKI in rats, this compound improved renal tubular epithelial damage. e-century.usnih.gov In doxorubicin-induced cardiotoxicity, this compound suppressed ultrastructural alterations in cardiac cells, such as cytoplasmic vacuolization and mitochondrial swelling. physiology.org

Fibrosis: In the context of AKI, histopathological analysis is used to evaluate the development of interstitial fibrosis. Studies in rat models of ischemic AKI have shown that while acute this compound administration may offer initial protection, prolonged administration can actually stimulate worse fibrosis. physiology.orgnih.gov

Microvascular Rarefaction: In ischemic AKI models, microvascular rarefaction (reduction in the density of capillaries) is assessed. Studies have indicated that this compound administered briefly did not protect against microvascular rarefaction at 4 weeks post-injury. physiology.orgnih.gov

Here is a table summarizing some histopathological findings:

Animal Model (Injury)Histopathological MeasureThis compound EffectCitation
Mongolian Gerbils (Global Ischemia)Surviving neurons (Hippocampal CA1)Significant increase ijpp.com
Sprague Dawley Rats (TBI)Contusion volumeDecreased nih.govnih.gov
Sprague Dawley Rats (TBI)Neuronal degenerationReduced dntb.gov.ua
Rats (Stroke)Apoptosis (Tunel, Caspase 3 staining)Significant reduction selleckchem.com
Mice (Doxorubicin Cardiotoxicity)Apoptosis-positive nuclei (cardiac cells)Decreased physiology.org
Mice (Cisplatin AKI)Renal histological damage (HE, PAS staining)Partially inhibited taylorandfrancis.com
Sprague Dawley Rats (Ischemic AKI)Renal tubular epithelial damageImproved e-century.usnih.gov
Sprague Dawley Rats (Ischemic AKI)Interstitial fibrosis (at 8 weeks)No protection with brief administration; worse fibrosis with prolonged administration physiology.orgnih.gov
Sprague Dawley Rats (Ischemic AKI)Microvascular rarefaction (at 4 weeks)No protection with brief administration physiology.orgnih.gov
Mice (Doxorubicin Cardiotoxicity)Ultrastructural alterations (cytoplasmic vacuolization, mitochondrial swelling)Suppressed physiology.org
mdx mice (Exercise-induced damage)Myofibre necrosisSignificantly reduced mirandagrounds.com

Molecular Biomarker Analysis

Molecular biomarker analysis in in vivo studies helps to elucidate the mechanisms by which this compound exerts its effects, often focusing on p53 and its downstream targets, as well as inflammatory markers.

p53 Protein Levels and Localization: Studies frequently measure p53 protein levels and assess its cellular localization (e.g., nuclear translocation). This compound is known to inhibit p53 transcriptional activity and can block its translocation into the nucleus. e-century.usnih.govresearchgate.net In TBI models, this compound oxygen analog treatment reduced p53-positive neurons in the cortical contusion region. nih.govnih.gov In rats with transplanted neural stem cells after stroke, this compound inhibited p53 nuclear translocation in grafted cells. nih.gov However, in doxorubicin-induced cardiotoxicity, this compound had no effect on the level of p53 or its phosphorylated form despite attenuating apoptosis. physiology.org

mRNA Levels of p53-Regulated Genes: The expression levels of genes regulated by p53, such as pro-apoptotic genes (e.g., BAX, PUMA) and cell cycle regulators (e.g., p21), are commonly analyzed using techniques like real-time PCR. nih.govnih.gov In TBI models, this compound oxygen analog significantly reduced p53-regulated PUMA mRNA levels. nih.govnih.gov this compound has also been shown to reduce the expression of the p53-related gene p21WAF in ischemic brain. glpbio.com In doxorubicin-induced cardiotoxicity, doxorubicin upregulated Bax and MDM2 mRNA levels, which were attenuated by this compound. physiology.org

Inflammatory Markers: Inflammatory responses are often assessed by measuring the levels of pro-inflammatory cytokines and other inflammatory mediators. In TBI models, the expression of pro-inflammatory cytokines in the contusion regions was suppressed at both the transcription and translation levels by a thalidomide (B1683933) analog with similar actions to this compound. dntb.gov.ua this compound has also been reported to down-regulate the levels of pro-inflammatory cytokines via enhancing autophagy in striatal tissues of TBI rats. researchgate.net In ischemic AKI, enhanced inflammatory responses were identified as potential contributors to augmented fibrosis observed with prolonged this compound administration. physiology.orgnih.gov

Other Biomarkers: Other molecular markers relevant to the specific injury model are also analyzed. In renal injury studies, α-SMA (alpha-smooth muscle actin), a marker of myofibroblast activation and fibrosis, and NGAL (neutrophil gelatinase-associated lipocalin), a marker of tubular injury, have been assessed. e-century.usnih.gov this compound down-regulated α-SMA mRNA expression in ischemic AKI rats. e-century.usnih.gov In doxorubicin-induced cardiotoxicity, serum creatine (B1669601) phosphokinase (CPK), an indicator of myocyte injury, was elevated by doxorubicin and significantly reduced by this compound. physiology.orgphysiology.org In stroke models, the expression of proteins related to apoptosis (Bcl-2, Bax) and angiogenesis (eNOS, p-eNOS, VEGF) has been examined. researchgate.net this compound treatment prevented MPTP-induced increases in hippocampal α-synuclein, p-p53, and Bax while restoring Bcl-2 levels in a Parkinson's disease model. dntb.gov.ua

Here is a table summarizing some molecular biomarker findings:

Animal Model (Injury)Molecular BiomarkerThis compound EffectCitation
Sprague Dawley Rats (TBI)p53-positive neuronsReduced nih.govnih.gov
Sprague Dawley Rats (TBI)PUMA mRNA levelsSignificantly reduced nih.govnih.gov
Rats (Stroke)p21WAF expressionReduced glpbio.com
Mice (Doxorubicin Cardiotoxicity)Bax, MDM2 mRNA levelsAttenuated doxorubicin-induced upregulation physiology.org
Sprague Dawley Rats (Ischemic AKI)α-SMA mRNA expressionDown-regulated e-century.usnih.gov
NRK-52E cells (in vitro, TNF-α induced)NGAL mRNA expressionSignificantly lower e-century.usnih.gov
NRK-52E cells (in vitro, TNF-α induced)α-SMA, FN mRNA expressionSignificantly lower e-century.usnih.gov
Mice (Doxorubicin Cardiotoxicity)Serum creatine phosphokinase (CPK)Significantly reduced doxorubicin-induced release physiology.orgphysiology.org
Rats (Parkinson's disease model)Hippocampal α-synuclein, p-p53, Bax protein levelsPrevented increase dntb.gov.ua
Rats (Parkinson's disease model)Bcl-2 protein levelsRestored dntb.gov.ua
Rats (TBI)Pro-inflammatory cytokinesDown-regulated researchgate.net
Sprague Dawley Rats (Ischemic AKI)Inflammatory responsesAmplified with prolonged administration physiology.orgnih.gov
Rats (Stroke)p53 nuclear translocation (grafted NSCs)Inhibited nih.gov

Challenges and Considerations in Pifithrin Alpha Research

Specificity of p53 Inhibition

While Pifithrin-alpha was initially characterized as a specific inhibitor of p53, subsequent studies have demonstrated limitations to this specificity. nih.gov

p53-Independent Effects and Off-Target Activities

This compound has been shown to exert effects independent of p53. It can inhibit heat shock and glucocorticoid receptor signaling pathways. nih.govselleckchem.com The compound may target a factor common to these pathways, such as the hsp90/hsp70-based chaperone machinery. nih.gov Additionally, this compound is a potent agonist of the aryl hydrocarbon receptor (AhR). selleckchem.comnih.govnih.gov Studies have shown that this compound can bind the AhR, induce the formation of its DNA binding complex, activate reporter activity, and up-regulate the classic AhR target gene CYP1A1. nih.gov Activation of the AhR is associated with increased phase I and phase II metabolizing enzymes and potential adverse biological events like tumor promotion, which could contribute to unintended effects of this compound. nih.gov While this compound acts as a potent AhR agonist, its ability to inhibit p53-mediated gene activation and apoptosis appears to occur via an AhR-independent mechanism. nih.govbiocrick.com this compound has also been reported to decrease intracellular reactive oxygen species through activation of an AHR-Nrf2 axis in a p53-independent manner. nih.govdntb.gov.uadntb.gov.ua This suggests that some observed effects of this compound may be mediated through pathways unrelated to p53 inhibition.

Differential Inhibition of p53 Target Genes

The inhibitory effect of this compound on p53-dependent transcription can be highly dependent on the specific p53 target gene being examined. nih.govdntb.gov.uadntb.gov.ua this compound has been shown to have a limited effect on p53-dependent transcription upon activation by agents like Nutlin-3. nih.govdntb.gov.uadntb.gov.uaresearchgate.netresearchgate.net Even with pre-treatment, the inhibitory effect on p53 target genes may be negligible. researchgate.net For example, while this compound can attenuate the induction of certain p53 target genes like p21, BAX, and PUMA, this effect can be concentration-dependent and may not be observed for all p53-regulated genes or in all cell lines. nih.govaacrjournals.orgaacrjournals.orgoup.com

Chemical Stability and Transformation Products

This compound is known to be chemically unstable, particularly in aqueous solutions and tissue culture medium. aacrjournals.orgacs.orgaacrjournals.org

Cyclization to Pifithrin-beta and its Biological Implications

Under physiological conditions, this compound rapidly undergoes intramolecular cyclization to form a planar tricyclic derivative known as Pifithrin-beta (PFT-β). nih.govaacrjournals.orgacs.orgresearchgate.net This conversion significantly alters the structural and physicochemical properties of the compound. acs.orgresearchgate.net this compound has a pKa of 9.11 and exists as an ionic species at physiological pH, while Pifithrin-beta has a pKa of 4.36 and is a neutral free base at pH 7. acs.org Pifithrin-beta is also significantly more hydrophobic than this compound, with a higher log P value. acs.orgresearchgate.net

The cyclization of this compound to Pifithrin-beta occurs relatively rapidly, with a reported half-life of 4.2 hours under physiological conditions and approximately 59 minutes in tissue culture medium. aacrjournals.orgacs.orgresearchgate.net This rapid conversion implies that in many in vitro experiments, the observed biological effects may be due to a mixture of both this compound and Pifithrin-beta, or even predominantly Pifithrin-beta, rather than this compound alone. aacrjournals.org

Pifithrin-beta itself has also been studied and shows some inhibitory effects on p53-dependent transcriptional activation and apoptosis, similar to this compound. stemcell.comtargetmol.com However, it is generally considered less cytotoxic than this compound. researchgate.netstemcell.com Pifithrin-beta has also been reported to activate the aryl hydrocarbon receptor. stemcell.comtargetmol.comnih.gov The chemical instability of this compound and the biological activity of its transformation product, Pifithrin-beta, are important considerations when interpreting experimental results and designing studies using this compound. nih.gov

Dual Effects and Concentration-Dependent Toxicity

Studies have indicated that this compound can exhibit dual effects depending on its concentration. At lower concentrations, it may demonstrate protective effects, while at higher concentrations, it can become toxic. nih.govjpp.krakow.pljpp.krakow.pl For instance, this compound at a concentration of 10 µM has been shown to protect neuronal cells from apoptotic death induced by amyloid beta peptide. nih.govjpp.krakow.pljpp.krakow.pl However, at higher concentrations (0.1 mM and 1 mM), it significantly decreased cell viability in PC-12 cells, suggesting neurotoxic properties at these levels. nih.govjpp.krakow.pljpp.krakow.pl This concentration-dependent toxicity highlights the importance of carefully selecting and reporting the concentrations of this compound used in experimental settings.

Design of More Specific this compound Analogs

Recognizing the limitations of this compound regarding its specificity and stability, efforts have been directed towards designing more specific and stable analogs. Modification of the carbonyl function involved in the intramolecular cyclization has been explored as a strategy to create stable analogs that remain soluble. acs.orgresearchgate.net These efforts aim to develop compounds that retain the desired p53 inhibitory activity while minimizing off-target effects and chemical instability, potentially leading to more reliable tools for research and potentially therapeutic agents. nih.govacs.orgresearchgate.netresearchgate.net Cyclic this compound (Pifithrin-beta) is an example of an analog that is more stable and less cytotoxic than the non-cyclic form. stemcell.comstemcell.com

Future Directions and Research Perspectives

Elucidating Undetermined Molecular Mechanisms of Pifithrin-alpha Action

While this compound is recognized as a p53 inhibitor, its complete molecular mechanism of action remains unclear, necessitating further investigation. Research indicates that PFT-α can suppress heat shock and glucocorticoid receptor signaling pathways in a p53-independent manner, suggesting it may target an unknown factor common to multiple signal transduction pathways. nih.gov Identifying these additional targets is crucial for fully understanding PFT-α's effects and predicting potential risks associated with its administration in vivo. nih.gov Studies also suggest that PFT-α alters p53 post-translational modifications and differentially inhibits p53 target genes depending on the specific gene. dntb.gov.ua Further systematic characterization of PFT-α's targets and its complex, potentially combinatorial effects, is needed, possibly utilizing methods like RNA-seq analysis or unbiased approaches such as thermal proteome profiling. nih.gov

Further Investigation of p53-Independent Pathways

Growing evidence highlights the significant role of p53-independent pathways in this compound's effects. PFT-α has been shown to suppress heat shock and glucocorticoid receptor signaling independently of p53. nih.gov It may also exert its anti-apoptotic effects partially through blocking a p53-independent pathway. physiology.org Studies have demonstrated that PFT-α can decrease intracellular reactive oxygen species levels by activating an aryl hydrocarbon receptor (AHR)-Nrf2 axis in a p53-independent manner. dntb.gov.uadntb.gov.ua PFT-α has also been reported to induce p53-independent cell cycle arrest and apoptosis in certain cancer cell lines. plos.org Furthermore, in some experimental setups, PFT-α has functioned independently of p53, for instance, by interfering with caspase-3, caspase-9, and cyclin D1 function to inhibit DNA damage-induced apoptosis. nih.gov Continued research is essential to fully delineate the scope and mechanisms of these p53-independent activities.

Development of Targeted Delivery Systems (e.g., nanomedicine for IBD)

The development of targeted delivery systems, such as nanomedicine, is a promising future direction for enhancing this compound's therapeutic efficacy and reducing potential off-target effects. For inflammatory bowel disease (IBD), an oral this compound-embedded nanomedicine (OPEN) has been developed to precisely inhibit excessive intestinal epithelial cell apoptosis. researchgate.netnih.gov This nanomedicine aims to prevent off-target effects and inactivation that can occur when PFT-α enters the bloodstream, instead persistently targeting IBD lesions. nih.gov Such nanomedicine approaches have shown potential in alleviating clinical symptoms and intestinal inflammation, as well as restoring gut microbiota composition in preclinical models. researchgate.netnih.gov

Exploration of Combined Therapeutic Strategies

Exploring combined therapeutic strategies involving this compound is another important area of future research. Studies have investigated the sequential combined treatment of PFT-α with other agents, such as posiphen, an amyloid precursor protein (APP)-lowering drug, in the context of stroke. nih.govnih.gov This combination enhanced neurogenesis and functional recovery in animal models, suggesting potential synergistic effects. nih.govnih.gov PFT-α has also been studied in combination with other agents like HC-030031, a TRPA1 antagonist, showing a further reduction in apoptosis and related signaling pathways in cisplatin-induced renal tubular cell injury. amegroups.org These findings highlight the potential of combining PFT-α with other therapeutic agents to achieve enhanced outcomes in various disease contexts.

Addressing Potential Long-Term Effects and Safety Profiles

Addressing the potential long-term effects and safety profiles of this compound is critical for its potential clinical translation. While acute p53 inhibition by PFT-α has shown protective effects in some models, the long-term consequences require further investigation. nih.gov For example, prolonged acute administration of PFT-α increased kidney fibrosis in a rat model of ischemic acute kidney injury. nih.gov Future research needs to systematically characterize PFT-α's effects in a cell type- and context-specific manner to better understand its safety profile. nih.gov Studies on the stability of PFT-α, which can rapidly convert to a derivative under physiological conditions, are also important for understanding its behavior and potential long-term effects in vivo. researchgate.net

Q & A

Q. How to design experiments isolating PFT-α’s role in hematologic abnormalities observed in HIV-1 studies?

  • Methodological Answer : Use primary hematopoietic stem cells (HSCs) exposed to HIV-1 proteins (e.g., gp120) and assess PFT-α’s impact on proliferation (CFU assays) and differentiation (flow cytometry for CD34+/CD38+ markers). Correlate with p53 activation status and viral reservoir dynamics via qPCR for integrated HIV DNA .

Data Presentation Guidelines

  • Tables : Report dose-response metrics (EC50, IC50) with 95% confidence intervals and sample sizes. Use footnotes to clarify statistical tests (e.g., "Data analyzed by two-way ANOVA; *p < 0.01 vs. control") .
  • Figures : Include raw data overlays (e.g., scatter plots with mean ± SEM) for transparency. For time-course studies, use heatmaps or longitudinal trajectories to visualize dynamic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.